molecular formula C14H22N2 B1299697 1-(4-Isopropylbenzyl)piperazine CAS No. 23145-95-1

1-(4-Isopropylbenzyl)piperazine

Cat. No. B1299697
CAS RN: 23145-95-1
M. Wt: 218.34 g/mol
InChI Key: HOBCRUDGINOFNV-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)piperazine is a chemical compound with the molecular formula C14H22N2 . It belongs to the class of piperazine-based compounds.


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(4-Isopropylbenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The average mass is 218.338 Da and the mono-isotopic mass is 218.178299 Da .


Chemical Reactions Analysis

Piperazine compounds, including 1-(4-Isopropylbenzyl)piperazine, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, ring-opening reactions of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

1-(4-Isopropylbenzyl)piperazine has a molecular weight of 218.34 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

1-(4-Isopropylbenzyl)piperazine and its analogues have been investigated for their potential in inhibiting HIV-1 reverse transcriptase. Research has shown that certain analogues exhibit significant potency in this regard, with some being 10-100 times more effective than earlier compounds (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Piperazine derivatives have been designed and characterized as adenosine A2B receptor antagonists. These compounds, such as PSB-09120 and PSB-0788, exhibit subnanomolar affinity and high selectivity, making them promising for therapeutic applications (Borrmann et al., 2009).

Antidiabetic Agents

In the quest for new antidiabetic compounds, piperazine derivatives have been identified. These compounds have shown potent antidiabetic effects in rat models, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antagonist of the Melanocortin-4 Receptor

Certain piperazine compounds have been discovered as antagonists of the melanocortin-4 receptor, potentially useful for the treatment of cachexia. These compounds exhibit good oral bioavailability and promote food intake in animal models (Chen et al., 2007).

Pharmacological Evaluation for Antidepressant and Antianxiety Activity

Research into 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which include piperazine derivatives, has shown potential antidepressant and antianxiety activities. These findings are significant in the development of new therapeutic compounds for mental health disorders (Kumar et al., 2017).

Central Pharmacological Activity

Piperazine derivatives exhibit central pharmacological activity, mainly involving the activation of the monoamine pathway. This includes applications as antipsychotic, antidepressant, and anxiolytic drugs. Notably, benzylpiperazine is a prototype in this category (Brito et al., 2018).

Metabolite Identification and Synthesis

Research into the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites has been conducted. This includes the study of novel multimodal antidepressants and their metabolites, which have implications for drug development and understanding of metabolic processes (Uldam et al., 2011).

Differentiating Agents in Human Leukemic Cells

Piperazine derivatives of butyric acid have been investigated for their effects on the induction of differentiation and growth inhibition of human leukemic cells. These findings are relevant for the development of new anticancer therapies (Gillet et al., 1997).

Cardiotropic Activity

1-(Methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines have been synthesized and shown to possess significant antiarrhythmic activity in arrhythmia models. This demonstrates their potential as cardiotropic agents (Mokrov et al., 2019).

Erythroid Differentiation and Antiproliferative Activity

Some piperazine derivatives have been tested for their antiproliferative and erythroid differentiation effects against human chronic myelogenous leukemia cells. These compounds have shown potential in inhibiting cell proliferation and inducing differentiation (Saab et al., 2013).

Novel Insecticides

Piperazine derivatives have been explored as leads for novel insecticides with potential new modes of action. This includes the design and synthesis of derivatives that exhibit significant growth-inhibiting and larvicidal activities against pests (Cai et al., 2010).

Future Directions

1-(4-Isopropylbenzyl)piperazine has been gaining attention in the scientific community due to its potential therapeutic benefits and recreational use. A new derivative of Prottremin, which includes a 1-(4-Isopropylbenzyl)piperazine moiety, has been synthesized recently, indicating ongoing research in this area .

properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCRUDGINOFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368951
Record name 1-(4-isopropylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylbenzyl)piperazine

CAS RN

23145-95-1
Record name 1-(4-isopropylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(propan-2-yl)phenyl]methyl}piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-isopropylbenzyl chloride (4{19}, 5 g, 29.6 mmol, 1 equiv.), piperazine (15.3 g, 177.9 mmol, 6 equiv.), THF (64.9 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{19} (5.82 g, 90%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.21 (d, 2H, J=8.0 Hz), 7.14 (d, 2H, J=8.0 Hz), 4.15 (q, 2H, J=7.0 Hz), 3.43 (s, 2H), 2.89-2.84 (m, 5H), 2.39 (br s, 4H), 2.25 (br s, 1H), 1.22 (d, 6H, J=6.5 Hz). 13C-NMR (125 MHz, CDCl3): δ 147.3, 135.0, 128.9, 125.9, 63.2, 54.1, 45.7, 33.5, 23.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
64.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Podturkina, NS Li-Zhulanov, KP Volcho… - Molbank, 2023 - mdpi.com
Parkinson’s disease (PD) is a progressive neurodegenerative disorder mainly characterized by movement dysfunction. Earlier, it was found that (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)…
Number of citations: 1 www.mdpi.com
F Han, R Yan, M Zhang, Z Xiang, Q Wu… - Natural product …, 2020 - Taylor & Francis
Phenazine-1-carboxylic acid (PCA) as a natural product which has significant inhibition effects against many soil-borne fungal phytopathogens in agricultural application and has been …
Number of citations: 19 www.tandfonline.com

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